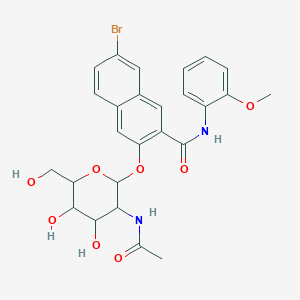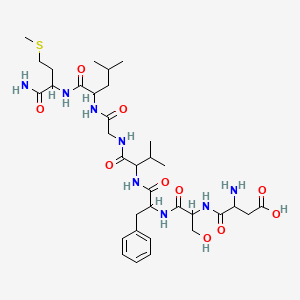
Butane-1,4-diamine hydrochloride
Descripción general
Descripción
Butane-1,4-diamine hydrochloride, also known as putrescine dihydrochloride, is an organic compound with the chemical formula C4H14Cl2N2. It is a colorless to white crystalline solid that is highly soluble in water and ethanol but insoluble in ether. This compound is known for its strong basicity and reactivity due to the presence of two amine groups. It is commonly used in various fields, including organic synthesis, biochemistry, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butane-1,4-diamine hydrochloride can be synthesized through the reaction of butane-1,4-diamine with hydrochloric acid. The reaction typically occurs at room temperature and results in the formation of the dihydrochloride salt:
C4H10N2 + 2HCl → C4H14Cl2N2
This method is straightforward and involves the direct addition of hydrochloric acid to butane-1,4-diamine .
Industrial Production Methods
On an industrial scale, this compound is produced by the hydrogenation of succinonitrile. This process involves the catalytic hydrogenation of succinonitrile in the presence of a suitable catalyst, such as Raney nickel, under high pressure and temperature conditions. The resulting butane-1,4-diamine is then reacted with hydrochloric acid to form the dihydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Butane-1,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of various chemical compounds.
Biology: It plays a role in the study of polyamines, which are important for cell growth and differentiation.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for the production of biologically active compounds.
Industry: It is used in the production of polymers, resins, and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of butane-1,4-diamine hydrochloride involves its interaction with various molecular targets. It acts as a polyamine, which can bind to nucleic acids, proteins, and other biomolecules. This binding can influence cellular processes such as DNA stabilization, protein synthesis, and enzyme activity. The compound can also modulate ion channels and transporters, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Butane-1,4-diamine hydrochloride is similar to other polyamines such as cadaverine, spermidine, and spermine. it is unique due to its specific structure and reactivity:
Cadaverine: Another diamine with a similar structure but different biological functions.
Spermidine and Spermine: Higher polyamines with additional amine groups, leading to different biological activities and applications.
These compounds share some common properties but differ in their specific roles and applications in biological systems .
Propiedades
IUPAC Name |
butane-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.ClH/c5-3-1-2-4-6;/h1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHGMWVJJCWDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333-93-7 | |
| Record name | Putrescine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | putrescine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B7803992.png)
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B7803997.png)





![(NZ)-3,5-diamino-N-[amino(anilino)methylidene]-6-chloropyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B7804040.png)



